2-Chloro-6-methyl-3,3'-bipyridine is an organic compound with the molecular formula . This compound is a derivative of bipyridine, characterized by two pyridine rings connected by a single bond. It is utilized in various scientific applications, particularly in coordination chemistry and catalysis. The compound's unique structure allows it to function effectively as a ligand and in the synthesis of biologically active molecules .
2-Chloro-6-methyl-3,3'-bipyridine falls under the category of heterocyclic compounds due to its nitrogen-containing rings. It is classified as a chlorinated bipyridine derivative, which is significant in both organic synthesis and materials science.
The molecular structure of 2-chloro-6-methyl-3,3'-bipyridine consists of two pyridine rings connected at the 3-position. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position contributes to its unique properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.65 g/mol |
IUPAC Name | 2-chloro-6-methyl-3-pyridin-3-ylpyridine |
InChI | InChI=1S/C11H9ClN2/c1-8-4-5-10(11(12)14-8)9-3-2-6-13-7-9/h2-7H,1H3 |
InChI Key | RYNACGFYEXPAAR-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(C=C1)C2=CN=CC=C2)Cl |
The reactivity of 2-chloro-6-methyl-3,3'-bipyridine allows it to participate in diverse chemical transformations, making it valuable for synthetic applications in organic chemistry.
The mechanism of action for 2-chloro-6-methyl-3,3'-bipyridine varies depending on its application. As a ligand, it coordinates with metal centers to form complexes that facilitate catalytic reactions. This coordination often involves interactions with metal ions that stabilize transition states during substrate transformation .
The compound is typically a solid at room temperature, exhibiting characteristics common to many bipyridine derivatives.
Key chemical properties include:
These properties make it suitable for use in various chemical syntheses and applications within materials science .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0